REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][CH3:13])[C:4]=1[C:5](O)=[O:6])[CH3:2].S(Cl)([Cl:16])=O>>[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][CH3:13])[C:4]=1[C:5]([Cl:16])=[O:6])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=O)O)C(=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=O)Cl)C(=CC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |